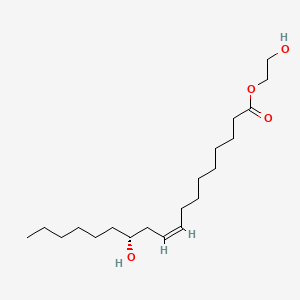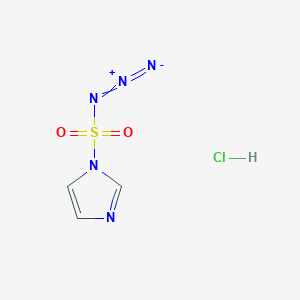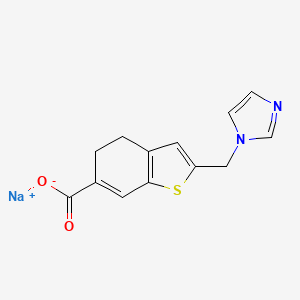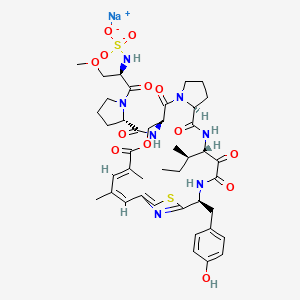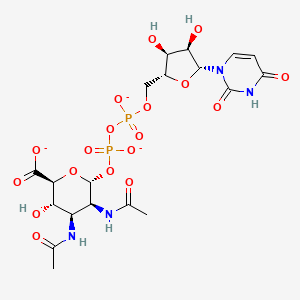
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Biosynthesis and Structural Studies
WlbA Dehydrogenase in Biosynthesis : UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (ManNAc3NAcA) is integral in lipopolysaccharide biosynthesis in bacteria like Pseudomonas aeruginosa. The enzyme WlbA, a dehydrogenase, plays a critical role in its biosynthesis. This enzyme catalyzes the oxidation of the C-3' hydroxyl group on the UDP-linked sugar. Studies have revealed the structural details of WlbA, aiding in understanding the biosynthetic pathway of UDP-ManNAc3NAcA (Thoden & Holden, 2010).
Chemical Synthesis for Pathway Elucidation : The chemical synthesis of uridine 5'-diphospho 2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been accomplished, significantly contributing to the understanding of biosynthetic pathways in pathogens like Bordetella pertussis and Pseudomonas aeruginosa. This synthesis aids in exploring the formation of ManNAc3NAcA-containing polysaccharides (Rejžek et al., 2009).
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic Acid 2-Epimerases : Novel UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases have been identified and biochemically characterized from respiratory pathogens. Understanding the mechanism of these enzymes provides insights into the biosynthesis and functional role of ManNAc3NAcA in bacterial pathogens (Westman et al., 2007).
Understanding Enzymatic Mechanisms with QM/MM Calculations : Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the reaction mechanism of WlbB, an enzyme crucial for UDP-ManNAc3NAcA biosynthesis. Such studies offer a deeper understanding of the enzymatic processes involved in the biosynthesis of this compound (Ma et al., 2015).
Pathogenic Bacterial Lipopolysaccharide Biosynthesis
Lipopolysaccharide Biosynthesis in Pseudomonas aeruginosa : Research has detailed the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid in Pseudomonas aeruginosa, a critical component in the bacterium's lipopolysaccharide. This study highlights the functional characterization of enzymes WbpB, WbpE, and WbpD in the biosynthetic pathway (Westman et al., 2009).
Molecular Structure of WlbB : The structural analysis of WlbB, a bacterial N-acetyltransferase, has been crucial in understanding the synthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in pathogenic bacteria like Pseudomonas aeruginosa and Bordetella pertussis (Thoden & Holden, 2010).
Eigenschaften
Produktname |
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate |
|---|---|
Molekularformel |
C19H25N4O18P2-3 |
Molekulargewicht |
659.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1 |
InChI-Schlüssel |
GZLIMKLKXDFTJR-ZVWGYSLJSA-K |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



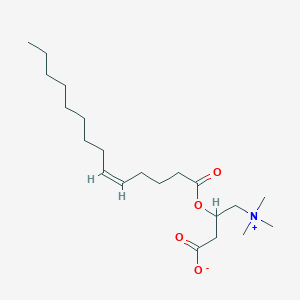



![methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1264675.png)

